molecular formula C10H7F3N2 B2816628 3-(Trifluoromethyl)quinolin-7-amine CAS No. 1824276-00-7

3-(Trifluoromethyl)quinolin-7-amine

Cat. No.: B2816628
CAS No.: 1824276-00-7
M. Wt: 212.175
InChI Key: VTUYZLRLWZEADB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinolin-7-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The linear formula of this compound is C10H7F3N2 . The InChI code and key for this compound are not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antituberculosis Agents

  • Synthesis and Antimicrobial Studies: A study focused on the synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives, which showed significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis, indicating potential as future antituberculosis agents (Garudachari et al., 2014).

Novel Synthetic Methods

  • Copper-Catalyzed Cascade Cyclization: A method for synthesizing trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones using a CF3-radical-triggered tandem reaction, demonstrating a novel approach for creating bioactive trifluoromethylated quinolines (Meng et al., 2017).
  • Passerini-/Ugi-Type Reaction with Quinolin-2(1H)-ones: The use of 3-trifluoroacetyl-quinolin-2(1H)-ones in Passerini and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids under mild conditions, showing the versatility of quinoline derivatives in synthetic chemistry (Madhu et al., 2022).

Anticancer Research

  • Potential Anti-Proliferative Activity: Research into novel 4-aminoquinoline derivatives highlighted their potential as antiproliferative agents, with some compounds demonstrating significant activity against breast cancer cell lines, suggesting a promising avenue for cancer treatment (Ghorab et al., 2014).

Synthesis of Novel Quinoline Derivatives

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-8-(trifluoromethyl)quinoline, which were screened for antibacterial and antifungal activity, highlighting the potential of quinoline derivatives in creating new antimicrobial agents (Holla et al., 2006).

Photocyclization and Regioselective Photocyclizations

  • Photocyclization of Di(quinolinyl)arylamines: An investigation into the regioselective photocyclizations of di(quinolinyl)arylamines, demonstrating the ability to induce emission color changes and photoreaction-induced self-assemblies, providing insights into the photophysical properties of these compounds (Karasawa et al., 2016).

Asymmetric Synthesis

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation: Research on the asymmetric transfer hydrogenation of quinolin-3-amines, achieving high diastereo- and enantioselectivities, underlining the significance of quinoline derivatives in chiral synthesis (Cai et al., 2014).

Safety and Hazards

The safety information for 3-(Trifluoromethyl)quinolin-7-amine indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results.

Properties

IUPAC Name

3-(trifluoromethyl)quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYZLRLWZEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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